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molecular formula C24H50S2 B1215152 Didodecyl disulfide CAS No. 2757-37-1

Didodecyl disulfide

Cat. No. B1215152
M. Wt: 402.8 g/mol
InChI Key: GAYUSSOCODCSNF-UHFFFAOYSA-N
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Patent
US03954800

Procedure details

A mixture of 9 ml of DMSO (127 mmole), 12 ml of 1-dodecanethiol (50 mmole), 0.1 ml of 37 percent hydrochloric acid (1.2 mmole), and 10.8 mg of iodine (0.085 mmole as HI) was heated by a bath, while stirring magnetically, at about 60°C. After one and a fourth hours, the lower phase became amber colored. The mixture was cooled with stirring to produce fine crystals. These were filtered off and rinsed with DMSO. Recrystallization from acetone gave 9.02 g of didodecyl disulfide (90 percent of theory). Mp, 33°-5°C. (reported, 33°-4°C.).
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
catalyst
Reaction Step One
Quantity
10.8 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C[S:2]([CH3:4])=O.[CH2:5]([SH:17])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]>Cl.II>[CH2:5]([S:17][S:2][CH2:4][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH3:5])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]

Inputs

Step One
Name
Quantity
9 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
12 mL
Type
reactant
Smiles
C(CCCCCCCCCCC)S
Name
Quantity
0.1 mL
Type
catalyst
Smiles
Cl
Name
Quantity
10.8 mg
Type
catalyst
Smiles
II

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
while stirring magnetically, at about 60°C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated by a bath
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
to produce fine crystals
FILTRATION
Type
FILTRATION
Details
These were filtered off
WASH
Type
WASH
Details
rinsed with DMSO
CUSTOM
Type
CUSTOM
Details
Recrystallization from acetone

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)SSCCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 9.02 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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